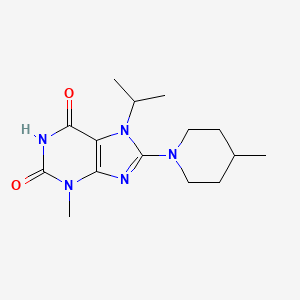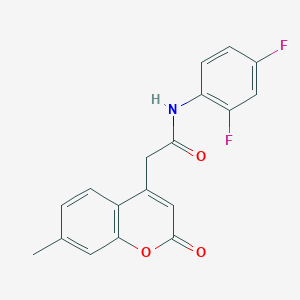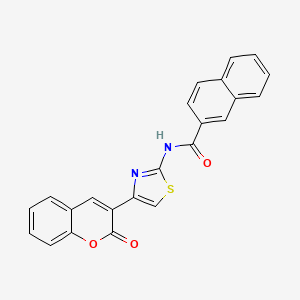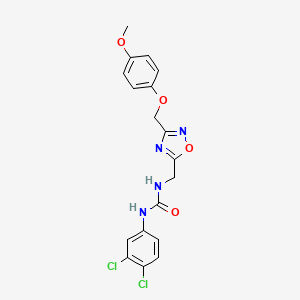![molecular formula C20H20FN3O4S B2651387 3-Benzyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-75-7](/img/structure/B2651387.png)
3-Benzyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as BFD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further research.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Studies have synthesized and tested a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, including compounds structurally related to the one , for anticonvulsant activity. These studies revealed that certain N-benzyl derivatives, particularly those with fluoro and trifluoromethyl substituents, exhibited significant anticonvulsant activity in tests such as maximal electroshock (MES) and subcutaneous metrazole (sc.Met) (Obniska et al., 2006). Similar research focusing on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives showed promising results regarding their structure-activity relationship for anticonvulsant properties (Madaiah et al., 2012).
Antimicrobial and Detoxification Applications
Another application involves the use of N-halamine precursors derived from a structurally similar compound for antimicrobial and detoxification purposes. Cotton fabrics coated with these precursors demonstrated the ability to efficiently kill bacteria such as Staphylococcus aureus and Escherichia coli O157:H7 and detoxify chemical mustard simulants to less toxic derivatives (Ren et al., 2009).
Supramolecular Chemistry
Research into the supramolecular outcomes of fluorination on cyclohexane-5-spirohydantoin derivatives, including those related to the compound of interest, has shown significant insights into the structural effects of fluorination. Such studies provide valuable information on how fluorination influences molecular interactions and the overall stability and properties of the compounds (Simić et al., 2021).
Receptor Selectivity Studies
In the context of receptor selectivity, certain benzenesulfonamido-substituted compounds, structurally akin to the one mentioned, have been identified as the first known selective ligands for the 5-HT2C receptor. This discovery outlines the potential for developing new therapeutic agents targeting specific receptor subtypes, highlighting the chemical's role in advancing pharmacological research (Weinhardt et al., 1996).
Propiedades
IUPAC Name |
3-benzyl-8-(2-fluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-8-4-5-9-17(16)29(27,28)23-12-10-20(11-13-23)18(25)24(19(26)22-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSUBLUFICSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

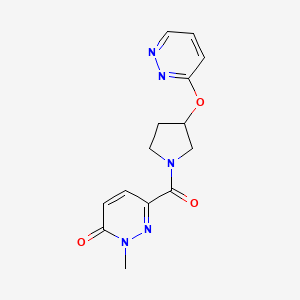
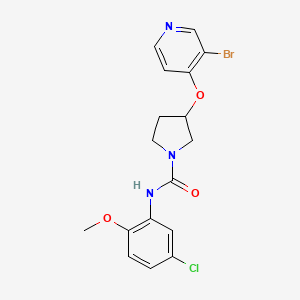
![1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2651306.png)
![2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B2651308.png)
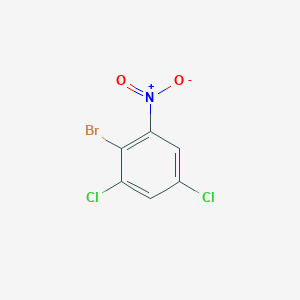
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2651311.png)
![4-[3-(4-Chlorobenzenesulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2651313.png)
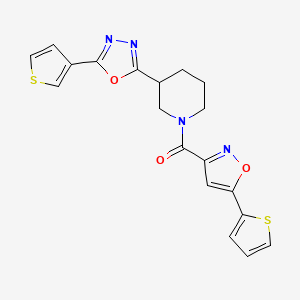
![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)
